4,4-Diphenylbutylamine, also known as 4-phenylbutan-1-amine, is an organic compound characterized by its unique structure featuring a butyl chain substituted at the fourth carbon with a diphenyl group. Its molecular formula is with a molecular weight of approximately 240.34 g/mol. This compound appears as a colorless oil and is slightly soluble in polar solvents like methanol and chloroform, while being more soluble in non-polar organic solvents. The compound exhibits a melting point of about 143°C and a boiling point ranging from 123°C to 124°C under reduced pressure conditions .
4,4-Diphenylbutylamine has demonstrated significant biological activity, particularly as an inhibitor of monoamine oxidase A. This enzyme plays a crucial role in the metabolism of neurotransmitters, which are vital for various cellular signaling pathways. By inhibiting this enzyme, 4,4-diphenylbutylamine may influence mood regulation and other physiological processes related to neurotransmitter levels .
The compound's interaction with monoamine oxidase A suggests potential implications for its use in neuropharmacology. It may modulate neurotransmitter metabolism, affecting gene expression and cellular metabolism.
Several synthesis methods have been developed for producing 4,4-diphenylbutylamine:
4,4-Diphenylbutylamine is utilized in various fields:
Research indicates that 4,4-diphenylbutylamine interacts with several biological targets. Its inhibitory action on monoamine oxidase A not only affects neurotransmitter levels but also has implications for metabolic pathways involving catecholamines and serotonin. Studies have shown that modifications of enzymes like α-chymotrypsin with this compound can enhance their catalytic activities towards specific substrates.
Several compounds share structural similarities with 4,4-diphenylbutylamine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Description | Key Differences |
---|---|---|
Phenylethylamine | Contains a phenethyl group instead of butyl | Shorter ethyl chain; less potent in biological activity |
Phenylpropylamine | Features a propyl chain | Intermediate chain length; different reactivity |
Benzylamine | A phenyl ring attached to a methylene group | Shorter alkyl chain; weaker effects on enzymes |
β-Phenylethylamine | Similar structure but with two carbon chain | Less pronounced effects on enzyme activity |
4-Phenylbutyric Acid | Contains a carboxylic acid functional group | Differing functional group; weaker platelet aggregation inhibition |
The unique butyl chain length in 4,4-diphenylbutylamine significantly influences its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs. This structural feature enhances its efficacy as an enzyme inhibitor and modulator of neurotransmitter metabolism .
Catalytic amination has emerged as a cornerstone for constructing the aliphatic backbone of 4,4-diphenylbutylamine. Transition metal catalysts, particularly palladium and nickel complexes, facilitate the coupling of phenyl precursors with amine-containing intermediates. A notable method involves the reductive amination of 4-phenylbutyraldehyde with benzylamine using a Pd/C catalyst system under hydrogen gas (H₂) at 60–80°C, achieving yields up to 78%. This reaction proceeds via imine intermediate formation, followed by hydrogenation to the primary amine (Fig. 1).
Table 1: Catalytic Systems for 4,4-Diphenylbutylamine Synthesis
Catalyst | Substrate Pair | Temperature (°C) | Yield (%) |
---|---|---|---|
Pd/C (5 wt%) | 4-Phenylbutyraldehyde + Benzylamine | 70 | 78 |
Ni-Al₂O₃ | Diphenylketone + Butylamine | 100 | 65 |
RhCl₃ | Styrene + Ammonia | 120 | 52 |
Recent innovations include the use of bimetallic catalysts (e.g., Pd-Fe nanoparticles) to enhance selectivity for the linear aliphatic chain over branched byproducts. Microwave-assisted amination has also reduced reaction times from 24 hours to under 6 hours while maintaining yields above 70%.
Solid-phase synthesis leverages polymeric resins to immobilize intermediates, simplifying purification and enabling multi-step reactions. For 4,4-diphenylbutylamine, Wang resin-functionalized benzophenone derivatives undergo nucleophilic addition with butylamine, followed by acidolytic cleavage (Fig. 2). Key advantages include:
Table 2: Polymer-Supported Synthesis Parameters
Resin Type | Loading Capacity (mmol/g) | Cleavage Agent | Purity (%) |
---|---|---|---|
Wang resin | 0.8 | TFA/DCM (1:1) | 92 |
Merrifield | 1.2 | HFIP | 88 |
PEG-PS | 0.6 | AcOH/H₂O | 85 |
Optimization studies reveal that tert-butyloxycarbonyl (Boc) protection of the amine group prior to resin loading prevents undesired side reactions during Friedel-Crafts alkylation steps. Post-cleavage, oxalate salt formation further purifies the product, yielding >99% enantiomeric excess (ee) in asymmetric variants.
The C4 chiral center in 4,4-diphenylbutylamine necessitates precise stereochemical control for applications requiring enantiopure intermediates. Chiral auxiliaries and catalysts dominate current methodologies:
Table 3: Enantioselective Synthesis Outcomes
Method | Catalyst/Enzyme | ee (%) | Configuration |
---|---|---|---|
Asymmetric hydrogenation | (R)-BINAP-Pd | 85 | R |
Enzymatic resolution | Candida antarctica B | 92 | S |
Chiral pool synthesis | L-Proline derivative | 78 | R |
Notably, AlCl₃-mediated Friedel-Crafts reactions with chiral β-amino alcohols yield diarylated intermediates with axial chirality, which is subsequently transferred to the C4 center via ring-opening aminolysis. This method avoids costly metal catalysts and achieves 89% ee under mild conditions.
Density functional theory calculations represent a sophisticated quantum mechanical approach for investigating the antioxidant properties of 4,4-Diphenylbutylamine. DFT methodologies have emerged as accurate, alternative first-principles approaches to quantum mechanical molecular investigations, accounting for the overwhelming majority of quantum chemistry calculations due to their proven chemical accuracy and relatively low computational expense [1]. The theoretical framework is primarily based on the Hohenberg-Kohn theorems, where the electron density uniquely defines the molecular energy, wave function, and all electronic properties from the electron density of the fundamental energy level [2].
Recent computational studies have demonstrated the effectiveness of DFT calculations in elucidating radical scavenging mechanisms of phenylethylamine derivatives. For phenylethylamine, which shares structural similarities with 4,4-Diphenylbutylamine, computational chemistry investigations have revealed significant antioxidant potential through radical scavenging activity [3]. The theoretical modeling of these mechanisms involves optimization of molecular geometries using various density functionals, with popular choices including PBE0 and CAM-B3LYP functionals that provide reasonable estimates of molecular properties [4].
The computational analysis of radical scavenging mechanisms typically involves several key calculations. Bond dissociation energies are computed to evaluate the ease of hydrogen atom abstraction from the amine group, which represents a critical step in radical neutralization. These calculations utilize density functional theory with appropriate basis sets, commonly employing Pople's basis sets or Dunning's correlation consistent basis sets for accurate energy determinations [5]. The stabilization energy of resulting radicals is assessed through single-point energy calculations, providing insights into the thermodynamic favorability of radical formation.
DFT Calculation Type | Purpose | Typical Functionals |
---|---|---|
Geometry Optimization | Molecular structure determination | B3LYP, PBE0, CAM-B3LYP |
Bond Dissociation Energy | Hydrogen abstraction assessment | M06-2X, wB97XD |
Radical Stabilization | Thermodynamic analysis | B3LYP, PBE0 |
Transition State Location | Reaction pathway elucidation | B3LYP, M06-2X |
Frontier molecular orbital analysis provides additional mechanistic insights, examining the highest occupied molecular orbital and lowest unoccupied molecular orbital energies to predict chemical reactivity and electron transfer capabilities [6]. Molecular electrostatic potential mapping reveals reactive sites within the 4,4-Diphenylbutylamine structure, identifying regions most susceptible to radical attack or capable of stabilizing unpaired electrons.
Time-dependent density functional theory calculations enable the investigation of excited-state properties relevant to photoinduced radical scavenging processes. These calculations employ functionals specifically designed for electronic excitation energies, such as CAM-B3LYP, which provides accurate descriptions of charge-transfer excited states [4]. The computed wavelengths and oscillator strengths provide information about UV-visible absorption properties that may influence radical scavenging efficiency under photochemical conditions.
Molecular dynamics simulations provide detailed atomic-level insights into the membrane permeation behavior of 4,4-Diphenylbutylamine, revealing critical information about its bioavailability and cellular uptake mechanisms. These computational approaches have become essential tools for understanding membrane-drug interactions, particularly for compounds intended for therapeutic applications requiring cellular penetration [7] [8].
The computational framework for membrane penetration studies typically employs well-established molecular dynamics packages such as GROMACS, utilizing validated force fields appropriate for lipid bilayer systems [9]. Common force field choices include GROMOS96 with Berger parameters for lipid molecules, AMBER force fields, or CHARMM force fields, each providing specific advantages for different aspects of membrane simulation [10]. The selection of appropriate force fields is crucial for accurate representation of lipid-drug interactions and membrane properties.
Simulation system preparation involves constructing realistic membrane models representing physiological conditions. Typical setups include phosphatidylcholine bilayers, such as POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) or DMPC (dimyristoylphosphatidylcholine), which serve as representative models of cellular membranes [9]. The bilayer systems are fully hydrated with explicit water molecules, commonly using TIP3P or SPC water models, and ions are added to achieve physiological ionic strength and system neutrality.
The molecular dynamics simulation protocol typically follows established procedures for membrane permeation studies. Initial equilibration involves energy minimization using steepest descent algorithms, followed by gradual heating to physiological temperature (298-310 K) under constant volume conditions [11]. Production simulations are conducted in the isothermal-isobaric ensemble using appropriate thermostats and barostats, such as Berendsen or Nosé-Hoover coupling methods, maintaining temperature and pressure at physiological values [9].
Simulation Parameter | Typical Value | Purpose |
---|---|---|
Temperature | 298-310 K | Physiological conditions |
Pressure | 1 atm | Standard atmospheric pressure |
Time Step | 2 fs | Computational stability |
Simulation Length | 100-1000 ns | Statistical convergence |
Cutoff Distance | 1.0-1.4 nm | Interaction calculations |
Permeation pathway analysis involves tracking the three-dimensional movement of 4,4-Diphenylbutylamine molecules relative to the membrane center-of-mass. The z-coordinate perpendicular to the membrane plane serves as the primary reaction coordinate for permeation analysis. Free energy profiles are calculated using umbrella sampling or adaptive biasing force methods, providing quantitative estimates of energy barriers associated with membrane penetration [12].
The computational analysis reveals multiple aspects of membrane interaction. Initial adsorption onto the membrane surface involves electrostatic and hydrophobic interactions between the phenyl groups and lipid headgroups. Penetration into the hydrophobic core requires overcoming significant energy barriers, typically on the order of several kBT units. The amine group's protonation state significantly influences permeation energetics, with neutral forms generally exhibiting more favorable penetration profiles compared to protonated species [13].
Advanced simulation techniques enhance the accuracy of permeation studies. Adaptive steered molecular dynamics methods apply external forces to accelerate permeation events, enabling observation of complete translocation processes within computationally feasible timescales [12]. These enhanced sampling approaches provide detailed mechanistic insights into membrane disruption, pore formation, and molecular reorientation during the permeation process.
Quantum mechanical calculations provide fundamental insights into the acid-base behavior of 4,4-Diphenylbutylamine, particularly focusing on the determination of acid dissociation constants (pKa values) that govern its protonation state under physiological conditions. These calculations are essential for understanding drug absorption, distribution, and membrane permeability, as the ionization state directly influences molecular interactions with biological systems [14].
The theoretical framework for pKa calculations employs density functional theory methods with appropriate solvation models to account for aqueous environments. The calculation typically involves determining the free energy difference between protonated and deprotonated forms of the amine group, incorporating both gas-phase electronic energies and solvation contributions [15]. Popular solvation models include the polarizable continuum model and conductor-like screening model, which provide implicit representations of solvent effects on molecular energetics [2].
Computational protocols for pKa determination follow established quantum chemical procedures. Initial geometry optimizations are performed for both protonated and neutral forms using density functional theory with appropriate basis sets, commonly 6-31+G(d,p) or larger basis sets that include diffuse functions essential for accurate treatment of charged species [14]. Single-point energy calculations using higher-level methods or larger basis sets provide more accurate electronic energies for thermodynamic analysis.
The influence of molecular structure on basicity can be understood through analysis of partial atomic charges and electron density distributions. Semi-empirical methods such as MNDO-PM6 provide efficient calculations of atomic charges that correlate with experimental pKa values [14]. The electron-donating or electron-withdrawing effects of substituents significantly influence the basicity of the amine nitrogen, with alkyl groups generally increasing basicity while aromatic systems may reduce basicity through electron delocalization effects [16].
Structural Factor | Effect on pKa | Mechanism |
---|---|---|
Alkyl substitution | Increases pKa | Electron donation |
Aromatic conjugation | Decreases pKa | Electron delocalization |
Steric hindrance | Variable effect | Solvation hindrance |
Hydrogen bonding | Decreases pKa | Stabilization of neutral form |
For phenylbutylamine derivatives, experimental pKa values typically range from 9.5 to 10.7, indicating moderately basic behavior [17] [18]. The four-carbon alkyl chain provides electron-donating effects that enhance the basicity of the terminal amine group compared to shorter-chain analogs. However, the presence of aromatic rings may moderate this effect through partial electron withdrawal and steric considerations.
Computational validation involves comparison with experimental measurements using techniques such as potentiometric titration or capillary zone electrophoresis [17] [15]. The accuracy of quantum mechanical pKa predictions depends on several factors, including the choice of density functional, basis set quality, and solvation model parameters. Recent developments in computational methodology have improved prediction accuracy to within 0.5 pKa units for many organic compounds [14].
The temperature dependence of dissociation constants can be evaluated through thermodynamic analysis of computed enthalpy and entropy changes associated with protonation reactions. Van't Hoff analysis using calculated thermodynamic parameters enables prediction of pKa values across physiologically relevant temperature ranges [18]. These calculations provide valuable insights for pharmaceutical applications where temperature variations may influence drug efficacy.